4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Overview
Description
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C9H7N5O and its molecular weight is 201.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives have been identified as potent and selective inhibitors of p70S6 kinase. These compounds, through structure-based design and optimization, exhibit significant inhibitory activity, making them relevant in studies focused on kinase-related pathways and diseases (Bandarage et al., 2009).
Antimicrobial and Antiviral Activity
Synthesized benzimidazole derivatives, including those related to this compound, have shown significant antimicrobial activity against various bacterial strains such as E. coli and S. aureus. Moreover, certain derivatives also exhibit high activity against rotavirus and adenovirus, highlighting their potential in antimicrobial and antiviral research (Bassyouni et al., 2012).
Anticancer Applications
A series of compounds related to this compound have been synthesized and tested for their anticancer properties. These compounds have shown promising results in inhibiting the growth of cancer cells, with some exhibiting significant potency against specific cancer cell lines. This suggests potential applications in developing new anticancer therapies (Rashid, 2021).
Synthetic Methodology and Compound Characterization
Research has focused on the synthesis and characterization of new compounds containing the benzimidazole moiety, including oxadiazole derivatives. These studies involve exploring different synthetic routes and characterizing the compounds using various analytical techniques, which are crucial for advancing chemical and pharmaceutical research (Rashid, 2020).
Mechanism of Action
Target of Action
They have been found to inhibit enzymes like Aurora kinase A and Cyclin-dependent kinase 2 . These enzymes play crucial roles in cell division and the cell cycle, making them potential targets for anti-cancer therapies .
Mode of Action
For instance, some benzimidazole derivatives work by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disrupts cell division, which can lead to cell death, particularly in rapidly dividing cells like cancer cells .
Biochemical Pathways
They have been reported to exhibit antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic activities . Each of these activities likely involves different biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could potentially include disruption of cell division, inhibition of microbial growth, reduction of inflammation, and more .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPDSNAEMKSMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NON=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417303 | |
Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332026-86-5 | |
Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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